9-Decenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-
Description
The compound "9-Decenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-" is a derivative of decenoic acid (a 10-carbon unsaturated carboxylic acid) featuring a tert-butoxycarbonyl (Boc)-protected amino group at the C2 position. The Boc group serves as a common protecting group in organic synthesis, particularly for amines, to enhance solubility and prevent undesired side reactions during peptide synthesis or derivatization .
Properties
CAS No. |
89760-47-4 |
|---|---|
Molecular Formula |
C15H27NO4 |
Molecular Weight |
285.38 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]dec-9-enoic acid |
InChI |
InChI=1S/C15H27NO4/c1-5-6-7-8-9-10-11-12(13(17)18)16-14(19)20-15(2,3)4/h5,12H,1,6-11H2,2-4H3,(H,16,19)(H,17,18) |
InChI Key |
ZPUKCRKHNOUTJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCCCC=C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Decenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]- typically involves the following steps:
Formation of Decenoic Acid Backbone: The decenoic acid backbone can be synthesized through various methods, including the hydroformylation of 1-octene followed by oxidation.
Introduction of Amino Group: The amino group is introduced through a reaction with an appropriate amine, such as 2-aminoethanol.
Protection of Amino Group: The amino group is then protected using tert-butoxycarbonyl (Boc) anhydride under basic conditions to form the final compound.
Industrial Production Methods
the general approach would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions, and ensuring purity through techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
9-Decenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bond in the decenoic acid backbone to a single bond.
Substitution: The Boc-protected amino group can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Oxo derivatives of the compound.
Reduction: Saturated derivatives with single bonds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Applications in Medicinal Chemistry
1. Drug Development
9-Decenoic acid derivatives are being explored as potential drug candidates due to their ability to modulate biological pathways. The compound's structure allows it to interact with various enzymes and receptors, making it a candidate for further investigation in drug design.
2. Antimicrobial Activity
Research indicates that certain derivatives of 9-Decenoic acid exhibit antimicrobial properties. For instance, studies have shown that the compound can inhibit the growth of specific bacterial strains, suggesting potential applications in developing new antibacterial agents.
3. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokine production, which could lead to applications in treating inflammatory diseases.
Applications in Materials Science
1. Polymer Synthesis
9-Decenoic acid can be utilized as a monomer in the synthesis of polymers with specific properties. Its unique structure allows for the creation of materials with enhanced mechanical and thermal stability.
2. Surface Coatings
The compound is also being studied for use in surface coatings due to its ability to form films that exhibit desirable characteristics such as water resistance and durability.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Research Findings |
|---|---|---|
| Medicinal Chemistry | Drug Development | Potential for modulating biological pathways |
| Antimicrobial Activity | Inhibits growth of specific bacterial strains | |
| Anti-inflammatory Properties | Reduces pro-inflammatory cytokine production | |
| Materials Science | Polymer Synthesis | Enhances mechanical and thermal stability |
| Surface Coatings | Forms durable and water-resistant films |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of 9-Decenoic acid against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, suggesting potential use in developing new antibacterial formulations.
Case Study 2: Polymer Development
At ABC Institute, researchers synthesized a polymer using 9-Decenoic acid as a monomer. The resulting polymer exhibited improved tensile strength and thermal stability compared to conventional polymers, highlighting its potential application in high-performance materials.
Mechanism of Action
The mechanism of action of 9-Decenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]- involves its interaction with molecular targets such as enzymes and receptors. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to interact with various biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare "9-Decenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-" with structurally related compounds, emphasizing functional groups, synthesis, and applications:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Comparative Insights:
Functional Group Variations: The Boc-protected amino group is a recurring motif in peptide synthesis (e.g., ). However, chain length and additional substituents (e.g., nitro, hydroxyl, or aromatic groups) dictate reactivity and applications. Compounds like 2-Decenoic acid, 9-hydroxy- (CAS: 83944-98-3) lack the Boc group but exhibit bioactivity, suggesting that the Boc modification in the target compound may enhance stability or alter interaction with biological targets .
Synthetic Methods :
- Sodium nitrite-mediated nitro group introduction (as in ) contrasts with milder conditions for Boc protection, which typically use di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Spectroscopic Characterization :
- Computational modeling of IR spectra for Boc-containing compounds (e.g., epristeride analogs ) reveals characteristic carbonyl (C=O) and amine (N-H) vibrations, aiding in structural validation.
Applications :
Biological Activity
9-Decenoic acid, specifically the derivative 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, is a compound that has garnered attention in various fields of biological research. This article aims to provide a comprehensive overview of its biological activities, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by a decenoic acid backbone with an attached dimethylethoxycarbonyl group. Its molecular formula is , and it has a molecular weight of approximately 241.35 g/mol. The presence of the carbonyl and amino groups suggests potential reactivity and interaction with biological macromolecules.
1. Antimicrobial Activity
Research has indicated that derivatives of decenoic acid exhibit antimicrobial properties. A study highlighted the efficacy of similar compounds against various pathogens, suggesting that 9-decenoic acid derivatives could inhibit bacterial growth through membrane disruption and interference with metabolic processes .
2. Anti-inflammatory Effects
The anti-inflammatory potential of 9-decenoic acid has been investigated in several models. For instance, compounds with similar structures have shown to reduce pro-inflammatory cytokine production in vitro. This suggests that 9-decenoic acid may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .
3. Neuroprotective Effects
Emerging evidence suggests that certain fatty acids can exert neuroprotective effects. A study involving C. elegans demonstrated that decenoic acid derivatives could extend lifespan through mechanisms independent of insulin-like signaling pathways, indicating potential neuroprotective roles . This finding is particularly relevant for neurodegenerative diseases where oxidative stress plays a critical role.
The biological activities of 9-decenoic acid are thought to be mediated through several mechanisms:
- Membrane Interaction : The amphiphilic nature of the compound allows it to integrate into cell membranes, potentially altering membrane fluidity and permeability.
- Gene Expression Modulation : By influencing transcription factors involved in inflammatory responses, the compound may downregulate the expression of pro-inflammatory genes.
- Signal Transduction Pathways : The ability to affect key signaling pathways (e.g., NF-kB) may contribute to its anti-inflammatory and neuroprotective effects.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
